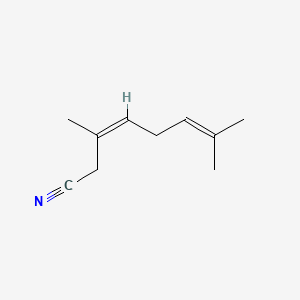
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is a chemical compound with the molecular formula C10H15N. It is a substituted terpenoid nitrile, known for its fruity odor quality. This compound is also referred to as citralva and is one of the most potent cyclase stimulators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- can be synthesized through various methods. One common method involves the reaction of geranialoxime with acetic anhydride . Another method includes the reaction of geranyl chloride with sodium cyanide . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of cyclase activity.
Wirkmechanismus
The mechanism of action of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- involves its interaction with olfactory receptors, leading to the stimulation of cyclase activity. This compound acts as a potent cyclase stimulator, which can influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Octadienal, 3,7-dimethyl-: This compound has a similar structure but contains an aldehyde group instead of a nitrile group.
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-:
Uniqueness
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is unique due to its potent cyclase-stimulating properties and its application as an odorant in olfactory research. Its nitrile group also provides distinct reactivity compared to similar compounds with aldehyde or hydrocarbon groups.
Eigenschaften
CAS-Nummer |
26509-72-8 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(3Z)-3,7-dimethylocta-3,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5-6H,4,7H2,1-3H3/b10-6- |
InChI-Schlüssel |
LNWFHUTYUOYNBG-POHAHGRESA-N |
Isomerische SMILES |
CC(=CC/C=C(/C)\CC#N)C |
Kanonische SMILES |
CC(=CCC=C(C)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


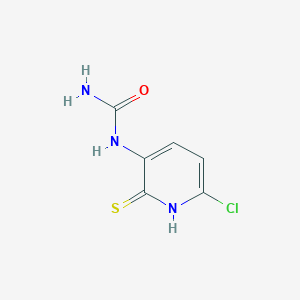
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
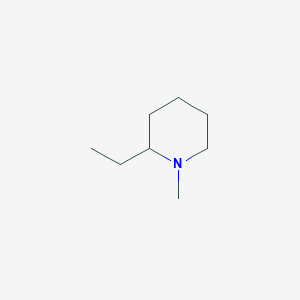
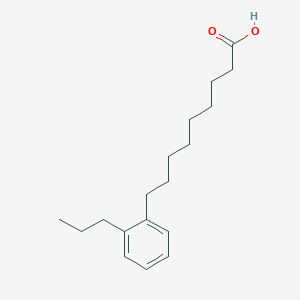

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
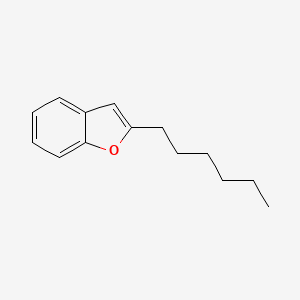
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)

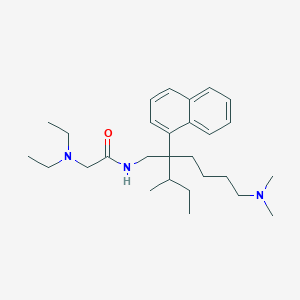
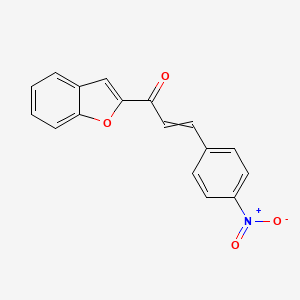
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

